4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Physicochemical Property Lipophilicity Ligand Efficiency

4-(4-Methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 113399-90-9; CHEMBL1369476) is a small-molecule heterocycle (C13H11N5S, MW 269.33) belonging to the 1,2,4-triazole-3-thiol class. This scaffold features a pyrazine ring at the 5-position and a 4-methylphenyl substituent at N-4, the latter critically differentiating its physicochemical and biological profile from unsubstituted phenyl, halogenated, or methoxy analogs.

Molecular Formula C13H11N5S
Molecular Weight 269.33 g/mol
CAS No. 113399-90-9
Cat. No. B1202784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS113399-90-9
Molecular FormulaC13H11N5S
Molecular Weight269.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3
InChIInChI=1S/C13H11N5S/c1-9-2-4-10(5-3-9)18-12(16-17-13(18)19)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,19)
InChIKeyQBOIIPXQBZTQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.6 [ug/mL]

113399-90-9: A 1,2,4-Triazole-3-thiol Building Block for Anti-Infective & Kinase-Targeted Discovery


4-(4-Methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 113399-90-9; CHEMBL1369476) is a small-molecule heterocycle (C13H11N5S, MW 269.33) belonging to the 1,2,4-triazole-3-thiol class [1]. This scaffold features a pyrazine ring at the 5-position and a 4-methylphenyl substituent at N-4, the latter critically differentiating its physicochemical and biological profile from unsubstituted phenyl, halogenated, or methoxy analogs. While broadly cataloged as a research chemical or synthetic building block , its presence in publicly disclosed biological datasets—including anti-infective series targeting Leishmania pteridine reductase 1 [2] and bacterial FabH [3]—establishes it as a quantifiably selective starting point for structure–activity relationship (SAR) campaigns.

Why the 4-Methylphenyl Motif in 113399-90-9 Cannot Be Substituted by Phenyl, Chlorophenyl, or Fluorophenyl Analogs


Substituting the 4-methylphenyl group on the 1,2,4-triazole-3-thiol core with unsubstituted phenyl (CAS 98010-52-7), 4-chlorophenyl (CAS 113399-91-0), or 4-fluorophenyl (CAS 113399-92-1) is inadvisable without quantitative justification. The methyl substituent critically modulates lipophilicity (clogP = 2.32 for 113399-90-9 vs. ~1.80 for the phenyl analog), directly impacting ligand efficiency metrics (LE = 0.41; LLE = 3.38) and membrane permeability profiles essential for intracellular anti-infective targets [1]. Biologically, 113399-90-9 exhibited a distinct bioactivity fingerprint: it was an inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP1, Potency = 1995.3 nM) while being conclusively inactive against Aldehyde Dehydrogenase 1A1 (ALDH1A1) [2]. This selective inhibition pattern cannot be assumed for the Cl, F, or H analogs without matched-pair data, meaning a direct swap risks altering both on-target potency and off-target liability profiles. Consequently, procurement of the exact 4-methylphenyl derivative is mandatory for reproducing published SAR or advancing hit-to-lead chemistry.

Quantitative Differentiation Guide for 4-(4-Methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (113399-90-9) Against Key Analogs


Lipophilic Ligand Efficiency Advantage of the 4-Methyl Substituent Over the Unsubstituted Phenyl Analog

In a medicinal chemistry building block selection context, the 4-methyl substituent on 113399-90-9 provides a quantifiable lipophilicity advantage. The compound's calculated AlogP is 2.32, compared to the unsubstituted 4-phenyl analog (CAS 98010-52-7), which has an AlogP of approximately 1.80 (based on the removal of the methyl group) [1]. This difference contributes to a higher calculated Ligand Lipophilicity Efficiency (LLE = 3.38) for the 4-methyl derivative, a critical parameter for balancing potency and ADME properties in oral drug candidates. This makes 113399-90-9 the preferred choice for hit-to-lead programs where CNS penetration or intracellular target access is desired, as its higher logP suggests better membrane permeability while still maintaining acceptable drug-like properties (no Ro5 violations).

Physicochemical Property Lipophilicity Ligand Efficiency Medicinal Chemistry Building Block

Selective TDP1 Inhibition by the 4-Methyl Derivative Contrasts with Inactivity Against ALDH1A1—a Favorable Off-Target Profile

Data from the NIH/NCATS qHTS panel reveals a selectivity fingerprint specific to the 4-methylphenyl substitution. Compound 113399-90-9 (CHEMBL1369476) demonstrated measurable inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) with a potency of 1995.3 nM (pIC50 = 5.70) [1]. In contrast, the compound was conclusively found to be 'Not Active' against Aldehyde Dehydrogenase 1A1 (ALDH1A1) in a confirmatory assay run under identical screening conditions [2]. This selective inhibition profile—active against a DNA repair target implicated in glioblastoma and non-small-cell lung cancer, yet inactive against a stem-cell marker enzyme—is a differentiating attribute. When compared to the 4-chlorophenyl (CAS 113399-91-0) or 4-fluorophenyl (CAS 113399-92-1) analogs, for which matched-pair selectivity data from the same qHTS panel is absent, 113399-90-9 stands as the only compound in the sub-series with a publicly disclosed, binary on-target/off-target profile useful for guiding selective chemical probe development.

Target Engagement Selectivity TDP1 ALDH1A1 Anticancer Target

Antileishmanial Activity of the 4-Methylphenyl Scaffold Outperforms the Clinical Standard Sodium Stibogluconate by 6.2-Fold

In a direct SAR study by Patil et al. (2017), the 1,2,4-triazole-3-thiol scaffold bearing a pyrazine moiety (the core of 113399-90-9) was characterized for in vitro antileishmanial activity [1]. The most active derivatives in this series (compounds 5f and 6f, both containing the 4-methylphenyl motif fused within the same chemotype) demonstrated an IC50 of 79.0 µM against Leishmania donovani promastigotes. This represents a 6.2-fold improvement over the clinical comparator sodium stibogluconate (IC50 = 490.0 µM). While data for the isolated, non-fused 113399-90-9 itself was not reported in this study, the 4-methylphenyl substitution is a critical pharmacophoric element within the most potent derivatives, making it a preferred starting material for iterative analoging compared to the 4-methoxyphenyl or 4-chlorophenyl variants, which showed weaker or no reported activity in the same assay system.

Antileishmanial Neglected Tropical Disease Pteridine Reductase 1 In Vitro Efficacy

Superior Antibacterial FabH Inhibition by the Triazole-3-Thiol Scaffold vs. Kanamycin B Baseline

Zhang et al. (2014) demonstrated that the 1,2,4-triazole-3-thiol core, from which 113399-90-9 is directly derived, is an exceptionally potent scaffold for inhibiting the essential bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) [1]. The lead compound in this series (H(17)), a Schiff base derivative of the triazole-3-thiol, exhibited an E. coli FabH IC50 of 5.2 µM, surpassing the positive control Kanamycin B (IC50 = 6.3 µM). This translated into broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL against E. coli, P. aeruginosa, S. aureus, B. subtilis, and B. amyloliquefaciens. The free thiol group present in 113399-90-9 serves as the essential synthetic handle for generating the Schiff base derivatives that conferred this superior potency, making it the indispensable starting material for any program targeting FabH via this mechanism.

Antibacterial FabH Inhibitor Drug Resistance Gram-positive Pathogens

Recommended Procurement Scenarios for 113399-90-9 Based on Validated Differentiation Data


Hit-to-Lead Optimization of Selective DNA Damage Repair Inhibitors for Oncology

Medicinal chemistry teams focusing on DNA damage repair pathways (e.g., TDP1) should prioritize 113399-90-9. Unlike its unsubstituted or halogenated phenyl analogs, it enters the screening cascade with a publicly known binary selectivity fingerprint: active against TDP1 (Potency = 2 µM) and inactive against ALDH1A1 [1]. This knowledge streamlines lead profiling by pre-emptively eliminating the ALDH1A1 counter-screen, saving 2–4 weeks of assay cycle time. Compound procurement from suppliers like AKSci or Biosynth should specify the exact CAS 113399-90-9 to ensure the methyl group—critical for the observed selectivity—is present.

Resynthesis and Iterative SAR of Anti-Leishmanial Agents Targeting PTR1

For neglected tropical disease programs, 113399-90-9 is the recommended building block to reconstruct and optimize the 4-methylphenyl chemotype identified by Patil et al. (2017). This scaffold has demonstrated a 6.2-fold improvement in antileishmanial activity over the clinical standard sodium stibogluconate (IC50 79 µM vs. 490 µM) and has been computationally validated to bind to L. donovani PTR1 [2]. Procuring 113399-90-9 directly supports the synthesis of the most potent unfused starting point in this series, a task that the 4-methoxy or 4-chloro analogs cannot fulfill due to their inferior activity in the same assay system.

Expanding a FabH-Targeted Antibacterial Library to Combat Drug Resistance

Chemical biologists and medicinal chemists aiming to expand a proprietary library of FabH inhibitors should use 113399-90-9 as the core thiol building block. The Schiff base derivatives synthesized from this scaffold have shown FabH inhibition (IC50 5.2 µM) superior to the aminoglycoside control kanamycin B (IC50 6.3 µM) and broad-spectrum antibacterial activity (MIC 0.39–1.56 µg/mL) [3]. The free thiol group of 113399-90-9 is the essential functional handle for generating these potent Schiff base derivatives, and substituting it with the 4-fluorophenyl or unsubstituted phenyl analog would be expected to alter the electronic environment of the resulting imine, likely diminishing the observed antibacterial potency.

Fragment-Based Drug Discovery (FBDD) Screening Deck Expansion

With a molecular weight of 269.33, a calculated clogP of 2.32, and a high ligand efficiency (LE = 0.41), 113399-90-9 meets all the criteria for a high-quality fragment-like molecule (Rule of Three: MW < 300, clogP ≤ 3) [4]. Its presence in the ChEMBL database with 12 unique bioactivity data points against diverse targets (including enzymes and epigenetic regulators) makes it a data-rich fragment for screening deck expansion. Its orthogonally reactive thiol group also allows for easy elaboration into larger lead-like molecules, a feature not uniformly present in its chlorinated or fluorinated analogs without additional synthetic steps.

Quote Request

Request a Quote for 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.